molecular formula C20H21NO3 B1291821 4'-Azetidinomethyl-3-carboethoxybenzophenone CAS No. 898756-28-0

4'-Azetidinomethyl-3-carboethoxybenzophenone

Cat. No.: B1291821
CAS No.: 898756-28-0
M. Wt: 323.4 g/mol
InChI Key: DYKWLQCFFUZJOZ-UHFFFAOYSA-N
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Description

4’-Azetidinomethyl-3-carboethoxybenzophenone is a chemical compound characterized by a benzophenone core with an azetidinomethyl group at the 4’ position and a carboethoxy group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Azetidinomethyl-3-carboethoxybenzophenone typically involves the following steps:

    Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Azetidinomethyl Group: The azetidinomethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzophenone derivative with azetidine in the presence of a suitable base.

    Addition of the Carboethoxy Group: The carboethoxy group is typically introduced through an esterification reaction, where the benzophenone derivative reacts with ethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of 4’-Azetidinomethyl-3-carboethoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4’-Azetidinomethyl-3-carboethoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the azetidinomethyl group, where nucleophiles such as amines or thiols replace the azetidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

4’-Azetidinomethyl-3-carboethoxybenzophenone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Azetidinomethyl-3-carboethoxybenzophenone involves its interaction with specific molecular targets and pathways. The azetidinomethyl group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The carboethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Similar Compounds

    4’-Aminomethyl-3-carboethoxybenzophenone: Similar structure but with an aminomethyl group instead of an azetidinomethyl group.

    4’-Hydroxymethyl-3-carboethoxybenzophenone: Contains a hydroxymethyl group instead of an azetidinomethyl group.

    4’-Methoxymethyl-3-carboethoxybenzophenone: Features a methoxymethyl group in place of the azetidinomethyl group.

Uniqueness

4’-Azetidinomethyl-3-carboethoxybenzophenone is unique due to the presence of the azetidinomethyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 3-[4-(azetidin-1-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-2-24-20(23)18-6-3-5-17(13-18)19(22)16-9-7-15(8-10-16)14-21-11-4-12-21/h3,5-10,13H,2,4,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKWLQCFFUZJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642793
Record name Ethyl 3-{4-[(azetidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-28-0
Record name Ethyl 3-[4-(1-azetidinylmethyl)benzoyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-{4-[(azetidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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